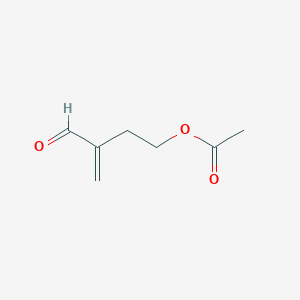

Butanal, 4-(acetyloxy)-2-methylene-

Cat. No. B8729034

Key on ui cas rn:

29773-17-9

M. Wt: 142.15 g/mol

InChI Key: FFMRZGOBLFVKQY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07288672B2

Procedure details

A solution of 1,4-diacetoxy-2-butene (0.5 g) and HRh(CO)(PPh3)3-anchored in MCM-48 (0.05 g) in toluene (25 ml) was heated in an autoclave at 75° C., under 800 psig of synthesis gas (50% by volume H2 and 50% by volume CO gas). The reaction was monitored for gas absorption. After the theoretical amount of gas absorption (44 psig) took place and consequently there was no further gas uptake, the reaction was stopped and then the autoclave was cooled to room temperature. The solid catalyst was recovered by decantation of the reaction mixture. The reaction mixture was analyzed by HP 6890 gas chromatograph to give pure 2-Formyl-4-acetoxybutene (99.9% yield and 100% selectivity to 2-Formyl-4-acetoxybutene). Later toluene was removed from the reaction mixture by distillation to get the pure fraction of 2-Formyl-4-acetoxybutene (b.p. 78-79° C./5 mm Hg). The recovered catalyst was recycled five times. It was found that there was no loss in activity upon each recycle. ICP analysis also showed no leaching of the rhodium catalyst.

[Compound]

Name

HRh(CO)(PPh3)3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

MCM-48

Quantity

0.05 g

Type

reactant

Reaction Step Three

Yield

99.9%

Identifiers

|

REACTION_CXSMILES

|

C([O:4][CH2:5][CH:6]=[CH:7][CH2:8][O:9][C:10](=[O:12])[CH3:11])(=O)C.[C:13]1(C)C=CC=CC=1>>[CH:5]([C:6]([CH2:7][CH2:8][O:9][C:10](=[O:12])[CH3:11])=[CH2:13])=[O:4]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC=CCOC(C)=O

|

Step Two

[Compound]

|

Name

|

HRh(CO)(PPh3)3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

MCM-48

|

|

Quantity

|

0.05 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was monitored for gas absorption

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the theoretical amount of gas absorption (44 psig)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the autoclave was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid catalyst was recovered by decantation of the reaction mixture

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C(=C)CCOC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |